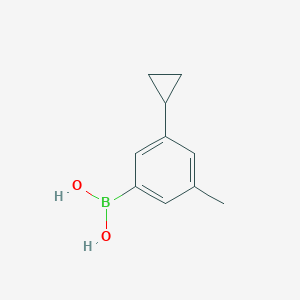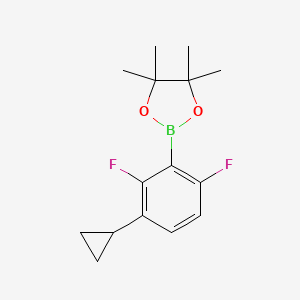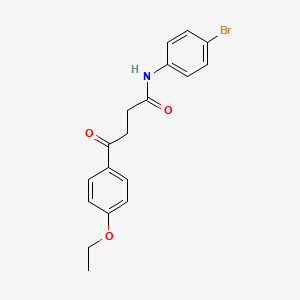
6-(4-Methoxyphenyl)hexa-3,5-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methoxyphenyl)hexa-3,5-dien-2-one is an organic compound characterized by the presence of a methoxyphenyl group attached to a hexa-3,5-dien-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)hexa-3,5-dien-2-one can be achieved through several methods. One common approach involves the deacetylation of 3-(3,3-bis(4-methoxyphenyl)allylidene)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione using potassium carbonate in refluxing methanol . This reaction yields the desired compound in high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methoxyphenyl)hexa-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-(4-Methoxyphenyl)hexa-3,5-dien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(4-Methoxyphenyl)hexa-3,5-dien-2-one involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack at the β-position, leading to the formation of enolate intermediates. These intermediates can further react to produce various products, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylhexa-3,5-dien-2-one: Similar structure but lacks the methoxy group.
1H-Bicyclo[3.1.0]-hexa-3,5-dien-2-one: A highly strained cyclopropene with different reactivity.
Uniqueness
This functional group can participate in various chemical reactions, making the compound versatile for different research purposes .
Eigenschaften
CAS-Nummer |
62378-72-7 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
6-(4-methoxyphenyl)hexa-3,5-dien-2-one |
InChI |
InChI=1S/C13H14O2/c1-11(14)5-3-4-6-12-7-9-13(15-2)10-8-12/h3-10H,1-2H3 |
InChI-Schlüssel |
KPRAGSGDXLEWGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC=CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


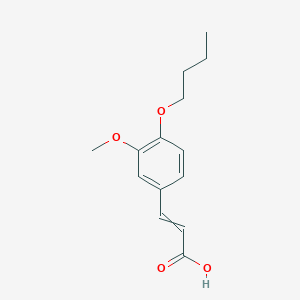
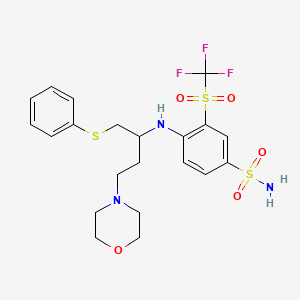
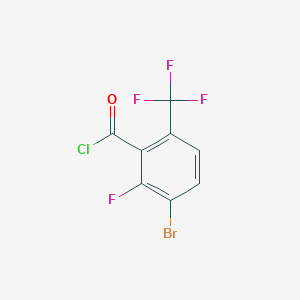



![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)


